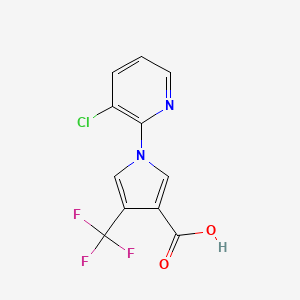
1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its pyridine and pyrrole rings, along with chloro and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the appropriate pyridine and pyrrole precursors. One common approach is the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This involves using high-purity starting materials, precise temperature control, and efficient catalysts to ensure high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions at the pyridine or pyrrole rings can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interactions of pyridine and pyrrole derivatives with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
Uniqueness: 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-8-2-1-3-16-9(8)17-4-6(10(18)19)7(5-17)11(13,14)15/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYHETVYYRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate](/img/structure/B1383354.png)
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)


![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)



